2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide
Overview
Description
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with an appropriate halogenated precursor to form the fluorophenoxy intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy and thiazolyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)propanamide: The presence of a bromophenoxy group can influence the compound’s reactivity and applications.
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: The methylphenoxy group may impart unique characteristics to the compound
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-8(11(16)15-12-14-6-7-18-12)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSGPXJNDPUNJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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